molecular formula C7H16N2O2 B561506 Heptanoic  acid,  6-hydroxy-,  hydrazide CAS No. 100911-51-1

Heptanoic acid, 6-hydroxy-, hydrazide

Cat. No.: B561506
CAS No.: 100911-51-1
M. Wt: 160.217
InChI Key: VAFALHDFCDHDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid, 6-hydroxy-, hydrazide is an aliphatic hydrazide derivative characterized by a seven-carbon chain with a hydroxyl group at the sixth position and a hydrazide (-CONHNH₂) functional group replacing the carboxylic acid’s hydroxyl moiety. Its structure is CH₃(CH₂)₄CH(OH)CH₂CONHNH₂. While direct studies on this compound are absent in the literature, its properties can be inferred from structurally analogous hydrazides, such as benzoic acid hydrazide and nicotinic acid hydrazide, which are well-documented in polymer science, antimicrobial research, and enzyme inhibition .

Properties

CAS No.

100911-51-1

Molecular Formula

C7H16N2O2

Molecular Weight

160.217

IUPAC Name

6-hydroxyheptanehydrazide

InChI

InChI=1S/C7H16N2O2/c1-6(10)4-2-3-5-7(11)9-8/h6,10H,2-5,8H2,1H3,(H,9,11)

InChI Key

VAFALHDFCDHDJF-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)NN)O

Synonyms

Heptanoic acid, 6-hydroxy-, hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Parent Acid Key Substituents Key Properties
Heptanoic acid, 6-hydroxy-, hydrazide Aliphatic (C7) -OH at C6 Potential lipid solubility, hydrogen bonding
Benzoic acid hydrazide Aromatic (C6H5COOH) None High crystallinity, MPO inhibition
Nicotinic acid hydrazide Heteroaromatic (C5H4NCOOH) Pyridine ring Metal chelation, antimicrobial activity
Isonicotinic acid hydrazide Heteroaromatic (C5H4NCOOH) Pyridine ring (N at meta) Antitubercular, convulsant effects
p-Aminobenzoic acid hydrazide Aromatic (C6H4NH2COOH) -NH2 at para Antimicrobial, metabolism studies

Physicochemical Properties

  • Solubility: Aliphatic hydrazides (e.g., heptanoic acid derivative) are more lipid-soluble than aromatic analogs, enhancing membrane permeability.
  • Melting Points : Aromatic hydrazides (e.g., benzoic acid hydrazide) exhibit higher melting points due to π-π stacking .
  • Hydrogen Bonding: The -OH group in 6-hydroxyheptanoic acid hydrazide may promote intermolecular interactions, influencing crystallization in polymers .

Research Findings and Contradictions

  • Antimicrobial Activity: While benzoic acid hydrazide derivatives show potency, their efficacy varies with substituents. For example, 4-aminobenzoic acid hydrazide derivatives exhibit stronger activity than unsubstituted analogs .
  • Enzyme Inhibition: Benzoic acid hydrazide derivatives irreversibly inhibit MPO, but their potency depends on substituent electronic properties (e.g., 4-aminobenzoic acid hydrazide is 30x more potent than unsubstituted analogs) .

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